

Technical Guide: NMR Analysis of 2-bromo-N-(2-methylphenyl)propanamide

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Compound of Interest

Compound Name: 2-bromo-N-(2-methylphenyl)propanamide
CAS No.: 19397-79-6
Cat. No.: B091314

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Executive Summary & Structural Context

Compound: **2-bromo-N-(2-methylphenyl)propanamide** Synonyms: 2-Bromo-N-o-tolylpropanamide; o-Propionotoluidide, 2-bromo-.[1] Role: Key electrophilic intermediate in the synthesis of Prilocaine.[1] Molecular Formula:

Molecular Weight: 242.11 g/mol [1]

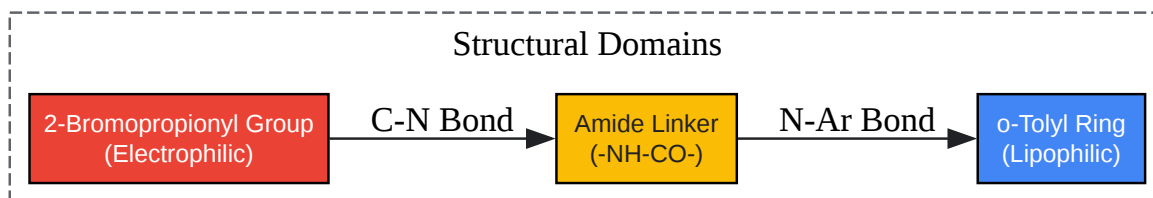
This molecule presents a classic ABX₃ spin system on the propionyl chain coupled with a substituted aromatic ring.[1] The steric bulk of the ortho-methyl group induces restricted rotation around the N-Aryl bond, potentially broadening signals or creating rotameric populations at low temperatures, though typically fast-exchanging at 298 K.[1]

Structural Logic & Connectivity

The structure consists of two distinct domains:[2]

- The Electrophilic Tail: A 2-bromopropionyl moiety containing a chiral center (C2).[1]

- The Nucleophilic Core: An ortho-toluidine ring.[1]



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Figure 1: Structural domains of **2-bromo-N-(2-methylphenyl)propanamide**.^[1]

Theoretical Prediction & Spectral Assignments

As a secondary amide derived from o-toluidine, the chemical shifts are heavily influenced by the electron-withdrawing amide group and the bromine atom.^[1]

H NMR Analysis (400 MHz, CDCl₃)

The spectrum is characterized by a distinct quartet-doublet relationship in the aliphatic region and a complex aromatic multiplet.^[1]

Position	Type	(ppm)	Mult.	(Hz)	Integral	Mechanistic Insight
NH	Amide	8.20 - 8.50	br s	-	1H	Deshielded by C=O anisotropy; broad due to quadrupole relaxation of N.
Ar-H	Aromatic	7.80	d	~8.0	1H	H-6 position.[1] Deshielded by the amide carbonyl (anisotropy effect).[1]
Ar-H	Aromatic	7.10 - 7.30	m	-	3H	H-3, H-4, H-5 overlap.[1] Typical aromatic range.
CH-Br	Methine	4.55	q	6.8	1H	-proton.[1] Strongly deshielded by Br (electronegativity) and C=O.[1]

Ar-CH	Methyl	2.28	s	-	3H	Benzylic protons.[1] Slightly deshielded by the aromatic ring current.[1]
CH	Methyl	1.95	d	6.8	3H	Coupled to the methine proton.[1]

“

Critical Note: The shift of the NH proton is concentration and solvent-dependent.[1] In DMSO-
, this signal often shifts downfield to ~9.5 ppm and may show coupling to the methine proton if exchange is slow.[1]

C NMR Analysis (100 MHz, CDCl)

Carbon Type	(ppm)	Assignment Logic
C=O	168.5	Amide carbonyl.[1]
Ar-C (ipso)	135.2	Quaternary C-N.[1]
Ar-C (ortho)	130.5	Quaternary C-Me.[1]
Ar-CH	123.0 - 129.0	Remaining aromatic carbons. [1]
CH-Br	45.2	-carbon.[1] Upfield relative to Cl-analogs due to the "Heavy Atom Effect" of Bromine.
CH (Chain)	22.5	Terminal methyl.[1]
CH (Ar)	17.8	Toluene methyl group.[1]

Experimental Protocol: Self-Validating Workflow

To ensure data integrity, follow this "Check-Verify" protocol. This prevents the common error of misinterpreting residual solvent peaks or rotamers as impurities.

Step 1: Sample Preparation

- Solvent: Chloroform-d (CDCl_3), 99.8% D) + 0.03% TMS.[1]
 - Why:
prevents H-D exchange on the amide, keeping the NH signal visible.
- Concentration: 10-15 mg in 0.6 mL solvent.

- Caution: Higher concentrations (>30 mg) may induce stacking effects, shifting aromatic peaks.
- Filtration: Filter through a glass wool plug in a Pasteur pipette to remove inorganic salts (e.g., KBr/NaBr from synthesis).[1]

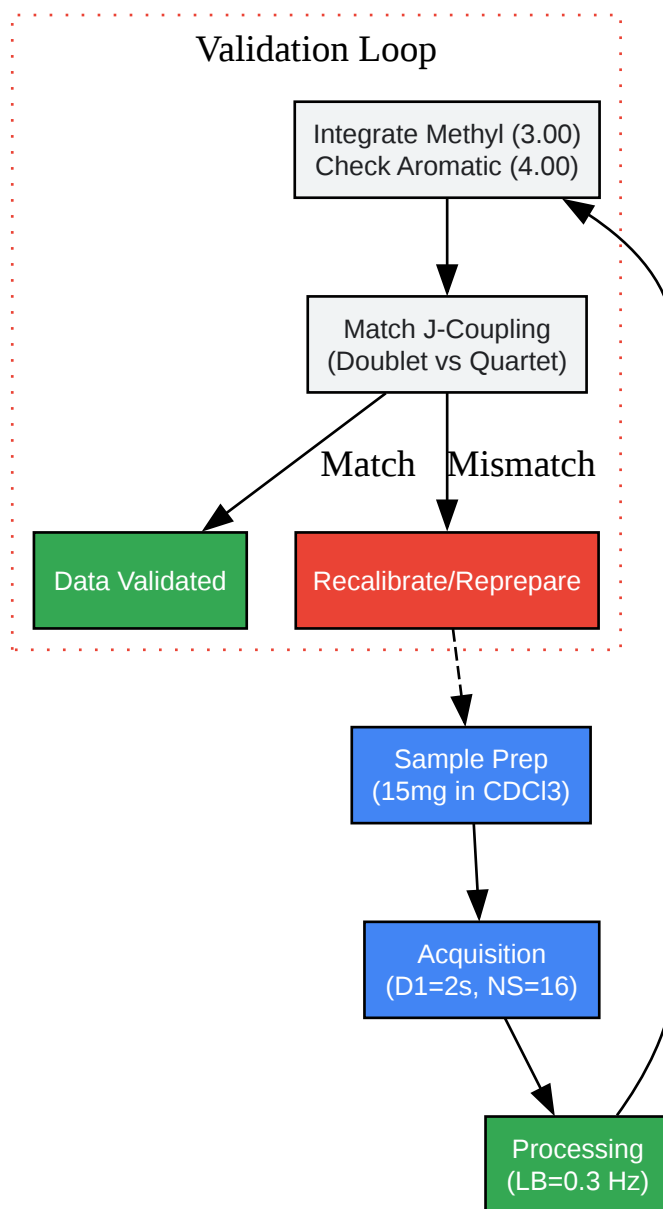
Step 2: Acquisition Parameters[1]

- Pulse Sequence:zg30 (standard 30° pulse).
- Relaxation Delay (D1): Set to

of the longest relaxing proton (usually the aromatic protons, ~3-5s).[1] Use D1 = 2.0s for routine, 5.0s for qNMR.
- Scans (NS): 16 (Proton), 256-512 (Carbon).[1]

Step 3: Processing & Validation Logic

- Phasing: Ensure the baseline is flat around the broad NH peak.[1]
- Integration Validation: Set the aliphatic doublet () to exactly 3.00.
 - Check: Does the aromatic region integrate to 4.00? If < 4, you may have paramagnetic impurities.[1] If > 4, check for unreacted o-toluidine.
- Coupling Verification: The coupling constant () of the doublet at ~1.95 ppm must match the quartet at ~4.55 ppm. If they differ by > 0.2 Hz, the assignment is incorrect.



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Figure 2: Self-validating NMR acquisition workflow.

Advanced Analysis: 2D Correlations

For unambiguous assignment, specifically distinguishing the two methyl groups and the aromatic protons.

COSY (Correlation Spectroscopy)[1]

- Cross-peak 1:
1.95 (d)
4.55 (q).[1] Confirms the propyl chain connectivity.
- Cross-peak 2:
7.80 (d)
7.10-7.30 (m).[1] Connects H-6 to the rest of the aromatic ring.[1]

HMBC (Heteronuclear Multiple Bond Correlation)

This is the "Gold Standard" for connecting the two domains.[1]

- Key Correlation: The Amide NH proton will show a strong 3-bond correlation () to:
 - The Carbonyl Carbon (168.5).[1]
 - The Aromatic Ipso-Carbon (135.2).[1]
- Verification: The Ar-CH protons (2.[1]28) will correlate to the ortho-carbon (130.[1]5) and the ipso-carbon (135.2).[1]

Troubleshooting & Impurity Profiling

In drug development, identifying the specific impurities is as important as the product itself.

Impurity	Diagnostic Signal (H)	Origin
o-Toluidine	6.7 (d), 3.6 (broad)	Unreacted starting material.[1]
2-Bromopropionic Acid	11.0 (broad COOH), 4.45 (q)	Hydrolysis of acyl halide.[1]
Prilocaine (Product)	1.6 (m, propyl), 0.9 (t, terminal Me)	Over-reaction or cross-contamination.[1]

Rotamers: While rare for secondary amides, steric clash between the ortho-methyl and the carbonyl oxygen can slow rotation.[1] If peaks appear doubled or unusually broad, run the spectrum at 50°C. If peaks coalesce, it is a dynamic rotamer effect, not impurity.

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